

An In-depth Technical Guide on the Origin of Gefitinib Impurity 5

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Compound of Interest

Compound Name: Gefitinib impurity 5

Cat. No.: B026736

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

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **Gefitinib impurity 5** (also known as Gefitinib Impurity A), a critical compound in the manufacturing and quality control of the anti-cancer drug Gefitinib. This document outlines the primary pathway for its presence in the final drug substance, explores potential degradation pathways, and provides detailed experimental protocols for its analysis.

Executive Summary

Gefitinib impurity 5, identified as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one (CAS No. 199327-61-2), is a well-characterized process-related impurity in the synthesis of Gefitinib. Its primary origin is as a key intermediate in the final step of several common synthetic routes. While Gefitinib is known to degrade under stress conditions, particularly acid and base hydrolysis, the formation of impurity 5 as a degradation product is not definitively established in the current scientific literature. Therefore, its presence in the final drug product is most likely attributable to incomplete reaction or inadequate purification during manufacturing.

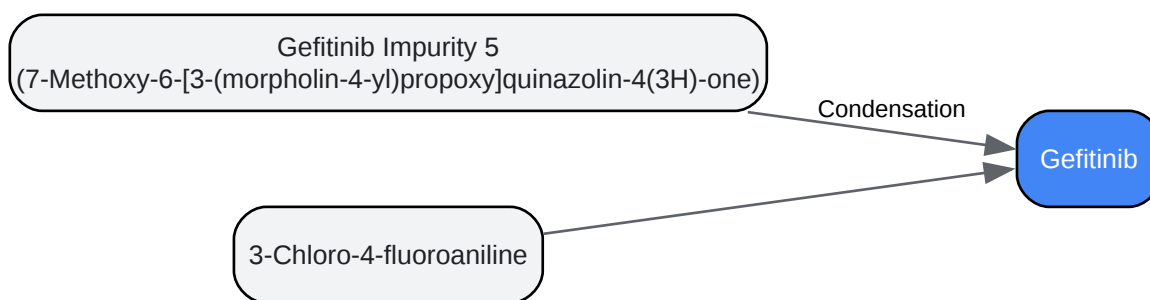
Chemical Structures

Compound	Structure
Gefitinib	 alt text
Gefitinib Impurity 5	 alt text
Chemical Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine	Chemical Name: 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one
CAS No: 184475-35-2	CAS No: 199327-61-2
Molecular Formula: C ₂₂ H ₂₄ ClFN ₄ O ₃	Molecular Formula: C ₁₆ H ₂₁ N ₃ O ₄
Molecular Weight: 446.90 g/mol	Molecular Weight: 319.36 g/mol

Pathways to the Formation of Gefitinib Impurity 5

Primary Pathway: Process-Related Impurity

Gefitinib impurity 5 is a crucial intermediate in the synthesis of Gefitinib. The final step in many synthetic routes involves the condensation of impurity 5 with 3-chloro-4-fluoroaniline.



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Figure 1: Synthesis of Gefitinib from Impurity 5.

The presence of this impurity in the final Gefitinib active pharmaceutical ingredient (API) is typically due to:

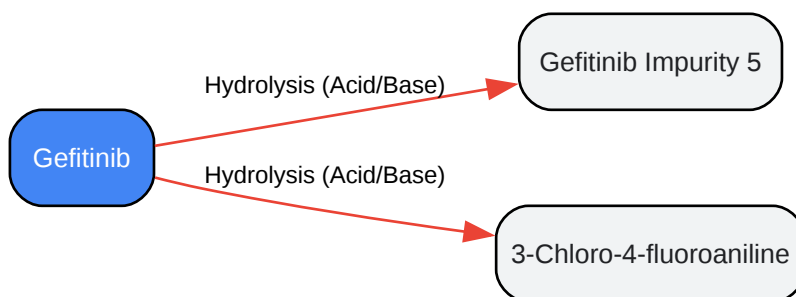
- **Incomplete Reaction:** The condensation reaction not proceeding to completion.

- Inadequate Purification: Failure to remove the unreacted intermediate during the purification of the final product.

Potential Degradation Pathway: Hydrolysis

Gefitinib has been shown to be susceptible to degradation under hydrolytic conditions (acidic and basic). A plausible, though not definitively proven, degradation pathway for the formation of **Gefitinib impurity 5** is the hydrolysis of the C4-N bond of the quinazoline ring.

Forced degradation studies have demonstrated that Gefitinib degrades significantly under acidic and basic stress, but the specific identification of impurity 5 as a resultant degradant is not consistently reported in the literature. Some studies have observed a "prominent degradant" under these conditions without confirming its identity as impurity 5. Conversely, at least one study reported no change in purity under acidic and basic conditions, suggesting that the reaction conditions are critical to the degradation profile.



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Figure 2: Potential Hydrolytic Degradation of Gefitinib.

Quantitative Data from Forced Degradation Studies

The following table summarizes findings from forced degradation studies on Gefitinib. It is important to note that while degradation is observed, the explicit quantification of **Gefitinib impurity 5** as a degradation product is generally absent in the reviewed literature.

Stress Condition	Reagents and Conditions	% Degradation of Gefitinib	Major Degradation Products Identified	Reference
Acid Hydrolysis	5N HCl at 80°C for 1 hour	Significant degradation	Unspecified degradants	
Base Hydrolysis	5N NaOH at 80°C for 1 hour	Significant degradation	Unspecified degradants	
Oxidative	5% H ₂ O ₂ at 80°C for 1 hour	Sensitive, three degradants observed	N-Oxide of Gefitinib	
Thermal	Heating at 80°C for 8 hours	No degradation observed	-	
Photolytic	1.2 million lux hours and 200 watt hours/square meter	No degradation observed	-	

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a composite based on methodologies described in the literature.

Objective: To investigate the stability of Gefitinib under various stress conditions.

Materials:

- Gefitinib API
- Hydrochloric Acid (5N and 1N)
- Sodium Hydroxide (5N and 1N)

- Hydrogen Peroxide (5% and 30%)
- HPLC grade water, acetonitrile, and methanol
- Buffer salts (e.g., ammonium acetate)
- HPLC system with a PDA or UV detector and a C18 or C8 column

Procedure:

- Preparation of Stock Solution: Accurately weigh and dissolve Gefitinib in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 5N HCl.
 - Heat the mixture at 80°C for 1 hour.
 - Cool the solution and neutralize it with an appropriate volume of 5N NaOH.
 - Dilute to a final concentration with mobile phase.
- Base Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 5N NaOH.
 - Heat the mixture at 80°C for 1 hour.
 - Cool the solution and neutralize it with an appropriate volume of 5N HCl.
 - Dilute to a final concentration with mobile phase.
- Oxidative Degradation:
 - To an aliquot of the stock solution, add an equal volume of 5% H₂O₂.
 - Keep the solution

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com